molecular formula C13H25NO5S B122509 tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate CAS No. 147699-19-2

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Cat. No. B122509
M. Wt: 307.41 g/mol
InChI Key: WSNYPQZNUKSYBI-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a chemical intermediate that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of a wide range of biologically active compounds, including protein kinase inhibitors, anticancer drugs, and other pharmaceutical agents .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available precursors. For example, the asymmetric synthesis of a related compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-

Scientific Research Applications

Synthesis of Key Intermediates : Tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various complex molecules. For instance, it has been employed in the synthesis of Vandetanib, a therapeutic agent, through multi-step processes involving acylation, sulfonation, and substitution reactions (Wang et al., 2015). Similarly, the compound has been used to create biologically active alkaloids such as sedridine, allosedridine, and ethylnorlobelol through enantioselective syntheses, demonstrating its utility as a versatile chiral building block (Passarella et al., 2005).

Development of Molecular Structures : This compound is also pivotal in the development of complex molecular structures. For example, its utilization in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, which further undergoes structural analysis through high-resolution mass spectrometry and X-ray diffraction, showcases its importance in constructing intricate molecular frameworks (Moriguchi et al., 2014).

Formation of Biologically Active Compounds : The compound's utility extends to the formation of biologically active compounds as well. It serves as a significant intermediate in the synthesis of crizotinib and other biologically active molecules, underscoring its role in medicinal chemistry (Kong et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . The storage class code is 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

tert-butyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-8-5-11(6-9-14)7-10-18-20(4,16)17/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNYPQZNUKSYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570303
Record name tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

CAS RN

147699-19-2
Record name tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methanesulfonyl chloride (0.51 ml) in methylene chloride (5 ml) was added dropwise to a mixture of 4-(2-hydroxyethyl)-1-tert-butoxycarbonylpiperidine (1.43 g) and triethylamine (0.91 ml) at 5° C. After stirring at ambient temperature for 1 hour, the mixture was poured into ice water and extracted with ethyl acetate. The extract was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo to give 1-tert-butoxycarbonyl-4-(2-mesyloxyethyl)piperidine (1.37 g).
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(2-hydroxyethyl)-piperidine-1-carboxylic acid tert-butyl ester (Aldrich, 0.50 g, 2.2 mmol), triethylamine (0.91 mL, 6.5 mmol), and methanesulfonyl chloride (0.25 mL, 3.3 mmol) in 10 mL THF were processed as described in Example 1C to give the crude title compound which was used directly in the next reaction.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction was prepared in 2 batches, with both batches purified together. The amounts of reactants and product reflect the sum of both batches. To 1,1-dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate (172 g, 750 mmol) in DCM (4 L) was added TEA (304 g, 1.50 mol). The mixture was cooled 0° C. and methanesulfonyl chloride (190 g, 827 mmol) was added dropwise. The reaction mixture was stirred at rt for 2 h. The reaction was determined to be complete by TLC. The reaction was diluted with DCM and washed with saturated Na2CO3 and the aqueous layer was separated. The organic layer was dried (Na2SO4), and rotovapped down to provide the title compound of Step B (280 g, 911 mmol, 61%). 1H NMR (400 MHz, CDCl3) δ 0.95-1.15 (m, 2H), 1.38 (s, 9H), 1.47-1.68 (m, 5H), 2.53-2.70 (m, 2H), 2.94 (s, 3H), 3.95-4.10 (m, 2H), 4.21 (t, J=8.8 Hz, 2H).
Quantity
172 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
304 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods IV

Procedure details

Combine tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (4.720 kg, 20.6 mol) with DCM (40 L) and TEA (3020 mL, 21.63 mol) in a 50 L reactor under a nitrogen atmosphere. Cool the solution to about 0° C. and slowly add methane sulfonyl chloride (2.478 kg, 21.63 mol) in DCM (5 L) while keeping the reaction temperature below 10° C. After the addition is complete stir the mixture for 18 h at 15° C. at which time TLC (1:1, hexane:EtOAc) shows no starting material remaining Wash the mixture with water (30 L) and allow the phases to separate. Concentrate the organic phase to a solid. Slurry the solid in MTBE (6 L), collect by filtration, and dry in a vacuum oven at 50° C. to provide the title compound as a white solid (5.67 kg, 91%).
Quantity
4.72 kg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3020 mL
Type
reactant
Reaction Step Two
Quantity
2.478 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five
Name
Quantity
40 L
Type
solvent
Reaction Step Six
Yield
91%

Synthesis routes and methods V

Procedure details

Methanesulfonyl chloride (4.0 mL, 52 mmol) was added slowly to a 0° C. solution of 1-t-butyloxycarbonyl-4-hydroxyethylpiperidine (10.0 g, 43.7 mmol) and diisopropylethylamine (7.3 mL, 52 mmol) in dichloromethane (100 mL) with stirring under a nitrogen atmosphere. After 24 hours at room temperature, the mixture was extracted with water (4×100 mL), dried (MgSO4), filtered, and concentrated in vacuo to yield a clear oil which crystallized upon standing. Mp:60°-63° C. MSCI:252(MH+, base). 1H NMR(300 MHz, CDCl3 /TMS, δ): 4.3(br t,2H), 4.1(br d,2H), 3.0(S,3H), 2.7(br t,2H), 1.7-1.1(m,16H).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
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tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
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tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 4
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tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Citations

For This Compound
5
Citations
K Sato, H Sugimoto, K Rikimaru, H Imoto… - Bioorganic & Medicinal …, 2014 - Elsevier
GPR119 has emerged as an attractive target for anti-diabetic agents. We identified a structurally novel GPR119 agonist 22c that carries a 5-(methylsulfonyl)indoline motif as an early …
Number of citations: 36 www.sciencedirect.com
SH Kim, A Bajji, R Tangallapally… - Journal of medicinal …, 2012 - ACS Publications
Modulation of Hsp90 (heat shock protein 90) function has been recognized as an attractive approach for cancer treatment, since many cancer cells depend on Hsp90 to maintain …
Number of citations: 49 pubs.acs.org
L Pisani, RM Iacobazzi, M Catto, M Rullo… - European Journal of …, 2019 - Elsevier
Herein we envisaged the possibility of exploiting alkyl nitrates as precursors of alcohol-bearing dual inhibitors targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO B)…
Number of citations: 38 www.sciencedirect.com
XW Chen, YY Sun, L Fu, JQ Li - European Journal of Medicinal Chemistry, 2016 - Elsevier
A series of novel benzisothiazolylpiperazine derivatives combining potent dopamine D 2 and D 3 , and serotonin 5-HT 1A and 5-HT 2A receptor properties were synthesized and …
Number of citations: 19 www.sciencedirect.com
J Zhang, J Che, X Luo, M Wu, W Kan… - Journal of Medicinal …, 2022 - ACS Publications
Bruton’s tyrosine kinase proteolysis-targeting chimeras (BTK-PROTACs) have emerged as a promising approach to address the limitations of BTK inhibitors. However, conducting the …
Number of citations: 18 pubs.acs.org

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